molecular formula C32H34N2O11 B14341514 4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile CAS No. 94730-47-9

4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile

Cat. No.: B14341514
CAS No.: 94730-47-9
M. Wt: 622.6 g/mol
InChI Key: HTTPDXWOJNATIS-UHFFFAOYSA-N
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Description

4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile is a complex organic compound with a unique structure that includes multiple functional groups such as hydroxyl, methoxy, acetyl, and carbonitrile

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the tetracenyl core, followed by the introduction of the acetyl, hydroxyl, and methoxy groups. The final steps involve the formation of the oxan and morpholine rings, and the addition of the carbonitrile group.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often used to monitor the reaction progress and ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The methoxy and acetyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with DNA replication, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile is unique due to its complex structure and the presence of multiple functional groups, which contribute to its diverse chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with different molecular targets makes it a valuable compound in scientific research.

Properties

CAS No.

94730-47-9

Molecular Formula

C32H34N2O11

Molecular Weight

622.6 g/mol

IUPAC Name

4-[6-[(3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]morpholine-3-carbonitrile

InChI

InChI=1S/C32H34N2O11/c1-14-27(36)19(34-7-8-43-13-16(34)12-33)9-22(44-14)45-21-11-32(41,15(2)35)10-18-24(21)31(40)26-25(29(18)38)28(37)17-5-4-6-20(42-3)23(17)30(26)39/h4-6,14,16,19,21-22,27,36,38,40-41H,7-11,13H2,1-3H3

InChI Key

HTTPDXWOJNATIS-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N6CCOCC6C#N)O

Origin of Product

United States

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